Succinimide-15N

Catalog No.
S1914651
CAS No.
32807-36-6
M.F
C4H5NO2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinimide-15N

CAS Number

32807-36-6

Product Name

Succinimide-15N

IUPAC Name

(115N)azolidine-2,5-dione

Molecular Formula

C4H5NO2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1

InChI Key

KZNICNPSHKQLFF-HOSYLAQJSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)NC1=O

Isomeric SMILES

C1CC(=O)[15NH]C1=O

Succinimide-15N (CAS 32807-36-6) is a high-purity, stable isotope-labeled cyclic imide featuring a >98 atom % enrichment of the nitrogen-15 isotope. As a fundamental building block in chemoinformatics and synthetic chemistry, it provides a precise +1.00 Da mass shift (M+1) and introduces a spin-1/2 nucleus ideal for high-resolution nuclear magnetic resonance (NMR) spectroscopy. For industrial and scientific procurement, the primary value of this specific compound lies in its direct utility as an internal standard for isotope dilution mass spectrometry (IDMS) and as a highly efficient, pre-formed precursor for the synthesis of 15N-labeled N-hydroxysuccinimide (NHS) esters. By procuring the pre-labeled imide ring, laboratories bypass the low-yield, highly volatile intermediate steps associated with de novo synthesis from basic 15N-ammonia, ensuring maximum isotopic retention for downstream proteomics, metabolomics, and polymer characterization workflows [1].

Substituting Succinimide-15N with its unlabeled counterpart (CAS 123-56-8) or alternative isotopic analogs (such as 13C or 2H variants) fundamentally compromises nitrogen-specific analytical workflows. Unlabeled succinimide contains a natural 15N abundance of approximately 0.37%, which is entirely insufficient to overcome background noise in quantitative mass spectrometry or to achieve practical signal-to-noise ratios in 15N NMR without weeks of signal averaging. Furthermore, the 14N nucleus is quadrupolar (spin I=1), which causes severe line broadening in NMR spectra, masking critical structural correlations. For synthetic applications, attempting to build the 15N-labeled succinimide ring in-house from cheaper upstream precursors like 15NH4Cl typically results in 30-50% isotopic loss due to the volatility of ammonia during high-temperature thermal condensation. Therefore, direct procurement of Succinimide-15N is mandatory for applications requiring high-fidelity nitrogen tracking, sharp 2D NMR cross-peaks, and efficient downstream conversion [1].

Elimination of Isotopic Interference in Mass Spectrometry via High-Enrichment 15N Labeling

In quantitative isotope dilution mass spectrometry (IDMS), the limit of detection is heavily influenced by background isotopic interference. Succinimide-15N is commercially supplied at >98 atom % 15N purity, providing a precise +1.00 Da mass shift (M+1). The natural abundance of 15N in unlabeled succinimide (0.37%) creates a baseline noise floor that limits sensitivity. Utilizing the 98% enriched 15N compound reduces this 14N-related background interference by over two orders of magnitude, ensuring high-fidelity quantification of succinimide-containing analytes [1].

Evidence DimensionIsotopic Purity and Background Interference
Target Compound Data98 atom % 15N (M+1 mass shift with minimal 14N background)
Comparator Or BaselineUnlabeled succinimide (0.37% natural 15N abundance)
Quantified Difference>260-fold reduction in 14N-related background signal interference
ConditionsIsotope dilution mass spectrometry (IDMS) for analyte quantification

Procuring highly enriched Succinimide-15N is essential for establishing reliable internal standards in pharmacokinetic assays where background noise must be minimized.

Enhanced 15N NMR Sensitivity for Nitrogen Speciation in Complex Formulations

In the structural analysis of complex polymers, such as polyisobutylene succinimide (PIBSI) dispersants, distinguishing between imide, amide, and amine nitrogens is critical. Unlabeled succinimide yields extremely weak 15N NMR signals due to the low natural abundance and low gyromagnetic ratio of 15N. Procuring Succinimide-15N provides a massive signal enhancement, allowing for rapid and unambiguous assignment of the imide resonance. This enables its direct use as a precise chemical shift reference standard [1].

Evidence Dimension15N NMR Signal Acquisition Time / Sensitivity
Target Compound DataHigh signal-to-noise ratio achievable in standard acquisition times (minutes to hours)
Comparator Or BaselineUnlabeled succinimide (requires days to weeks for acceptable S/N at natural abundance)
Quantified Difference~270-fold increase in 15N nuclei concentration, drastically reducing NMR acquisition time
ConditionsSolid-state or solution-phase 15N NMR spectroscopy

Direct procurement of the 15N-labeled standard prevents the weeks of instrument time otherwise required to resolve nitrogen speciation in complex polymeric mixtures.

Process Efficiency in Synthesizing 15N-Labeled N-Hydroxysuccinimide (NHS)

Succinimide-15N is the primary precursor for synthesizing 15N-labeled N-hydroxysuccinimide, which is subsequently used to prepare 15N-labeled tagging reagents for proteomics. Attempting to synthesize the succinimide ring de novo from basic 15N-ammonia involves harsh thermal condensation steps that suffer from sublimation losses, capping yields at 50-70%. Procuring pre-formed Succinimide-15N allows chemists to bypass these inefficient steps, directly proceeding to N-hydroxylation with near-quantitative transfer of the expensive 15N isotope [1].

Evidence DimensionIsotope Retention Yield in Downstream Synthesis
Target Compound DataDirect utilization (near 100% isotope retention into the succinimide core)
Comparator Or BaselineDe novo synthesis from 15NH3/15NH4Cl (50-70% yield due to volatility and side reactions)
Quantified DifferenceEliminates 30-50% isotopic loss during ring formation
ConditionsPreparation of 15N-labeled NHS or N-bromosuccinimide (NBS)

Buying the pre-assembled labeled ring is far more cost-effective than wasting expensive basic 15N precursors in low-yield thermal condensation reactions.

Unambiguous 2D NMR Resolution for Protein Degradation Profiling

Spontaneous formation of succinimide (Snn) intermediates in proteins leads to degradation via isoaspartate formation. By utilizing Succinimide-15N as a highly enriched reference standard, researchers can precisely map the 1H-15N HSQC NMR fingerprints and characteristic chemical shift correlations. The unlabeled 14N baseline is quadrupolar (spin I=1), causing extreme line broadening that obscures these correlations. The spin-1/2 nature of the 15N label enables sharp, quantifiable cross-peaks necessary for calibrating instruments to detect trace Snn-driven degradation in biotherapeutics[1].

Evidence DimensionReference Standard Utility for 2D NMR
Target Compound DataProvides distinct, high-resolution 1H-15N HSQC cross-peaks (spin-1/2)
Comparator Or BaselineUnlabeled succinimide (14N is quadrupolar, causing extreme line broadening)
Quantified DifferenceEnables sharp, quantifiable spin-1/2 NMR correlations absent in the 14N baseline
Conditions2D NMR (e.g., 1H-15N HSQC) characterization of protein degradation pathways

For biopharmaceutical QA/QC, having the exact 15N-labeled standard is mandatory to calibrate instruments for detecting trace succinimide intermediates in protein therapeutics.

Synthesis of 15N-Labeled NHS Esters for Proteomics

Succinimide-15N serves as the direct, high-yield starting material for producing 15N-labeled N-hydroxysuccinimide (NHS) tagging reagents. Procuring this compound ensures near-quantitative isotopic transfer, enabling the creation of precise M+1 mass tags for de novo peptide sequencing and quantitative proteomics [2].

Internal Standardization in Pharmacokinetic IDMS

Deployed as a stable, co-eluting internal standard in LC-MS/MS workflows, Succinimide-15N allows laboratories to accurately quantify succinimide-based antiepileptic drugs or metabolites in biological matrices. Its 98% isotopic purity eliminates the 14N background noise that limits the detection thresholds of unlabeled standards[2].

15N NMR Reference for Polymer and Lubricant Additives

In industrial materials science, Succinimide-15N is utilized as a high-purity chemical shift reference to map and quantify the ratio of imide to amide/amine nitrogens in polyisobutylene succinimide (PIBSI) dispersants. It drastically reduces NMR acquisition times compared to natural abundance baselines [1].

Biotherapeutic Degradation Profiling

Employed as an analytical standard to calibrate 2D NMR and MS instruments, this compound enables the unambiguous detection of spontaneous aspartate-to-succinimide post-translational modifications in monoclonal antibodies, a critical QA/QC requirement for biopharmaceutical stability testing[1].

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

100.029063296 Da

Monoisotopic Mass

100.029063296 Da

Heavy Atom Count

7

Wikipedia

(~15~N)Pyrrolidine-2,5-dione

Dates

Last modified: 04-14-2024

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